Ritonavir O-Beta-D-Glucuronide
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Overview
Description
Ritonavir O-Beta-D-Glucuronide is a metabolite of Ritonavir, a selective HIV protease inhibitor. This compound is primarily used in COVID-19-related research . Ritonavir itself is known for its role in inhibiting the HIV viral proteinase enzyme, which is crucial for the replication of the virus .
Preparation Methods
The synthesis of Ritonavir O-Beta-D-Glucuronide involves glucuronidation, a process where glucuronic acid is added to a substrate. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the liver . Industrial production methods often involve the use of recombinant human enzymes in insect cell microsomes .
Chemical Reactions Analysis
Ritonavir O-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Ritonavir O-Beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
Ritonavir O-Beta-D-Glucuronide exerts its effects by inhibiting the HIV viral proteinase enzyme, which is essential for the cleavage of the gag-pol polyprotein. This inhibition results in the production of noninfectious, immature viral particles . The compound also inhibits the cytochrome P450 CYP3A4 isoenzyme, which is involved in the metabolism of various drugs .
Comparison with Similar Compounds
Ritonavir O-Beta-D-Glucuronide is unique due to its specific role as a metabolite of Ritonavir. Similar compounds include:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Propofol O-glucuronide: A metabolite of the anaesthetic propofol.
AZD4017 glucuronide: A metabolite of the 11β-HSD1 inhibitor AZD4017.
These compounds share the common feature of being glucuronides, but they differ in their parent compounds and specific biological activities.
Properties
Molecular Formula |
C43H56N6O11S2 |
---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,5S)-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H56N6O11S2/c1-24(2)33(48-42(56)49(5)20-29-22-61-39(46-29)25(3)4)38(53)45-28(16-26-12-8-6-9-13-26)18-32(59-41-36(52)34(50)35(51)37(60-41)40(54)55)31(17-27-14-10-7-11-15-27)47-43(57)58-21-30-19-44-23-62-30/h6-15,19,22-25,28,31-37,41,50-52H,16-18,20-21H2,1-5H3,(H,45,53)(H,47,57)(H,48,56)(H,54,55)/t28-,31-,32-,33-,34-,35-,36+,37-,41+/m0/s1 |
InChI Key |
WMFKMLDNCXIXQE-ZXOKULDVSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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